Lithospermosid

Übersicht

Beschreibung

Griffonin ist eine bioaktive Verbindung, die aus den Samen von Griffonia simplicifolia gewonnen wird, einer tropischen Pflanze, die in Westafrika beheimatet ist. Diese Verbindung hat aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, darunter antioxidative, antimikrobielle und antiproliferative Aktivitäten, große Aufmerksamkeit erregt .

Herstellungsmethoden

Die Herstellung von Griffonin umfasst mehrere Schritte. Die Wurzeln von Griffonia simplicifolia werden zunächst zerkleinert und anschließend mit Lösungsmitteln wie Wasser, Aceton, Methanol oder Ethanol extrahiert . Unter diesen hat sich Methanol als das effizienteste Mittel zur Extraktion von bioaktiven Verbindungen erwiesen . Der Extraktionsprozess kann mithilfe von Techniken wie Mikrowellen-gestützter Extraktion (MAE) oder Soxhlet-Extraktion verbessert werden .

Wissenschaftliche Forschungsanwendungen

Griffonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Medizin: Die Verbindung hat antiproliferative Aktivität gegen Krebszelllinien wie HeLa, HepG2 und MCF-7 gezeigt.

Wirkmechanismus

Der Wirkmechanismus von Griffonin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt seine antioxidativen Wirkungen aus, indem es freie Radikale abräumt und die Aktivität von endogenen antioxidativen Enzymen verstärkt . Die antiproliferative Aktivität wird durch die Induktion von Apoptose und Zellzyklusarrest in Krebszellen vermittelt . Zusätzlich beinhaltet die antimikrobielle Wirkung von Griffonin die Störung der Zellmembranintegrität von Krankheitserregern .

Wirkmechanismus

Target of Action

Lithospermoside is an alkaloid compound found in Semiaquilegia adoxoides . It has been reported to have various pharmacological effects, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant activities .

Mode of Action

It has been suggested that lithospermoside may exert its effects through interactions with multiple targets and pathways . For instance, it has been reported to inhibit the proliferation of various cancer cells, including esophageal cancer, liver cancer, and breast cancer .

Biochemical Pathways

Lithospermoside is believed to affect several biochemical pathways. For example, it has been associated with the Epithelial-mesenchymal transformation (EMT), a process linked to the migration and invasion of tumor cells . In one study, it was found that the expression level of N-cadherin, a protein involved in cell adhesion and a marker of EMT, decreased after treatment with Lithospermoside .

Pharmacokinetics

A study has reported that the bioavailability of lithospermoside was found to be 551% in rats , suggesting that it can be effectively absorbed and utilized by the body.

Result of Action

Lithospermoside has been reported to exhibit strong hypoglycemic activity in diabetic mice at doses of 10 and 20 mg/kg body weight, and it also prevents body weight loss . This suggests that Lithospermoside could potentially be used as a therapeutic agent for managing diabetes.

Biochemische Analyse

Cellular Effects

Lithospermoside has been found to exhibit strong hypoglycemic activity in diabetic mice . This suggests that Lithospermoside may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .

Molecular Mechanism

Its hypoglycemic activity suggests that it may interact with biomolecules involved in glucose regulation, potentially through enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, specifically diabetic mice, Lithospermoside has shown strong hypoglycemic activity at doses of 10 and 20 mg/kg body weight

Vorbereitungsmethoden

The preparation of griffonin involves several steps. The roots of Griffonia simplicifolia are first smashed and then extracted using solvents such as water, acetone, methanol, or ethanol . Among these, methanol has been found to be the most efficient for extracting bioactive compounds . The extraction process can be enhanced using techniques like microwave-assisted extraction (MAE) or Soxhlet extraction .

Analyse Chemischer Reaktionen

Griffonin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von Griffonin zur Bildung von Chinonen führen, während die Reduktion Alkohole liefern kann .

Vergleich Mit ähnlichen Verbindungen

Griffonin kann mit anderen bioaktiven Verbindungen wie Flavonoiden und Alkaloiden verglichen werden. Im Gegensatz zu Flavonoiden, die hauptsächlich für ihre antioxidativen Eigenschaften bekannt sind, zeigt Griffonin auch signifikante antiproliferative und antimikrobielle Aktivitäten . Ähnliche Verbindungen umfassen:

Quercetin: Ein Flavonoid mit starken antioxidativen Eigenschaften.

Berberin: Ein Alkaloid, das für seine antimikrobiellen und krebshemmenden Eigenschaften bekannt ist.

Curcumin: Ein Polyphenol mit antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften.

Griffonin zeichnet sich durch sein vielseitiges pharmakologisches Profil aus, was es zu einer einzigartigen und wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Eigenschaften

CAS-Nummer |

63492-69-3 |

|---|---|

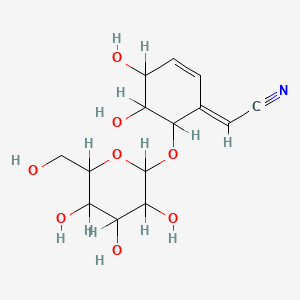

Molekularformel |

C14H19NO8 |

Molekulargewicht |

329.30 g/mol |

IUPAC-Name |

(2E)-2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3+ |

InChI-Schlüssel |

WIIDBJNWXCWLKF-ZZXKWVIFSA-N |

SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1=C/C(=C\C#N)/C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

Kanonische SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Griffonin; Lithospermoside; Griffonia simplicifolia extracts; NSC 290807; NSC-290807; NSC290807; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

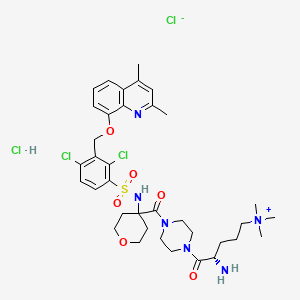

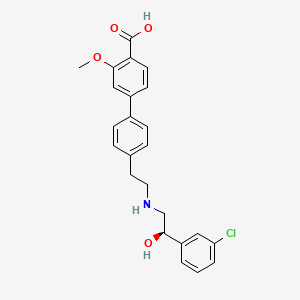

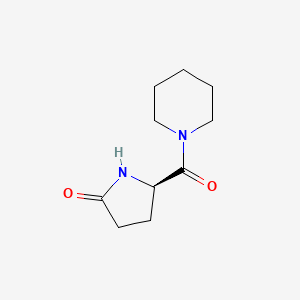

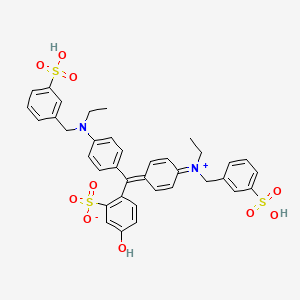

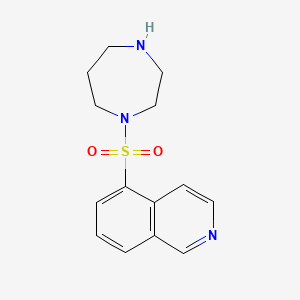

Feasible Synthetic Routes

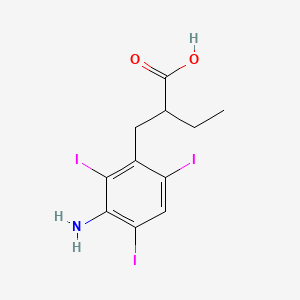

Q1: What is Lithospermoside and where is it found?

A1: Lithospermoside is a naturally occurring noncyanogenic cyanoglucoside. It has been isolated from various plant species, including Semiaquilegia adoxoides [, , , ], Bauhinia holophylla [, ], Coldenia procumbens [, ], Thalictrum rugosum [], Ochna schweinfurthiana [, ], Campylospermum elongatum [], Cercis chinensis [], Sarcandra glabra [], Thalictrum orientale [], and Lophira alata [].

Q2: What is the molecular formula and weight of Lithospermoside?

A2: The molecular formula of Lithospermoside is C14H17NO7 and its molecular weight is 311.29 g/mol.

Q3: Has the total synthesis of Lithospermoside been achieved?

A3: Yes, the total synthesis of (−)-Lithospermoside has been achieved starting from optically pure oxatrinorbornenone. The synthesis involves several steps, with glycosidation being a key step sensitive to steric hindrance. [, , ]

Q4: What are the reported pharmacological activities of Lithospermoside?

A4: Lithospermoside has been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant effects. []

Q5: What is the mechanism of action of Lithospermoside in exhibiting hypoglycemic activity?

A5: While Lithospermoside has shown hypoglycemic activity in diabetic mice [], its exact mechanism of action in lowering blood glucose levels remains unclear and requires further investigation.

Q6: What other compounds are often found alongside Lithospermoside in plants?

A6: Lithospermoside is often found alongside other compounds like flavonoids, triterpenes, and other cyanoglucosides, depending on the plant species. [, , , , , , , , , , , ]

Q7: Which analytical techniques are used to identify and characterize Lithospermoside?

A7: Lithospermoside is commonly identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), UV spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q8: Is there any information available on the stability and formulation of Lithospermoside?

A9: While some studies mention the isolation and purification of Lithospermoside [], there is limited information available regarding its stability under various conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)